molecular formula C9H12BrN3O B581448 5-Amino-3-bromo-2-morpholinopyridine CAS No. 1215932-56-1

5-Amino-3-bromo-2-morpholinopyridine

Cat. No.: B581448
CAS No.: 1215932-56-1
M. Wt: 258.119
InChI Key: LHELECNPYPJWHD-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-morpholinopyridine: is a heterocyclic organic compound with the molecular formula C9H12BrN3O It is characterized by a pyridine ring substituted with an amino group at the 5-position, a bromine atom at the 3-position, and a morpholine ring at the 2-position

Scientific Research Applications

5-Amino-3-bromo-2-morpholinopyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Its derivatives may be used in studies related to enzyme inhibition or receptor binding.

    Industrial Applications: Potential use in the development of agrochemicals or materials science.

Safety and Hazards

While specific safety data for 5-Amino-3-bromo-2-morpholinopyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-2-morpholinopyridine typically involves the following steps:

    Bromination: Starting with 2-morpholinopyridine, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under conditions such as reflux in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-morpholinopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products like azides, thiocyanates, or substituted amines.

    Coupling Products: Biaryl compounds or other coupled products.

    Oxidation and Reduction Products: Corresponding oxidized or reduced derivatives of the amino group.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-bromo-2-chloropyridine
  • 5-Amino-3-bromo-2-methylpyridine
  • 5-Amino-3-bromo-2-fluoropyridine

Uniqueness

5-Amino-3-bromo-2-morpholinopyridine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and potential biological activity. The combination of the amino, bromo, and morpholine substituents makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-bromo-6-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHELECNPYPJWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742678
Record name 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215932-56-1
Record name 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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